molecular formula C9H18N2 B12635434 3-[tert-Butyl(ethyl)amino]propanenitrile CAS No. 921204-26-4

3-[tert-Butyl(ethyl)amino]propanenitrile

Cat. No.: B12635434
CAS No.: 921204-26-4
M. Wt: 154.25 g/mol
InChI Key: PCYZWHMOSQKBMC-UHFFFAOYSA-N
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Description

3-[tert-Butyl(ethyl)amino]propanenitrile is an organic compound characterized by the presence of a tert-butyl group, an ethyl group, and an amino group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[tert-Butyl(ethyl)amino]propanenitrile typically involves the reaction of tert-butylamine with ethyl bromide to form tert-butyl(ethyl)amine. This intermediate is then reacted with acrylonitrile under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[tert-Butyl(ethyl)amino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or their derivatives.

    Reduction: Primary amines.

    Substitution: Amides or other substituted nitriles.

Scientific Research Applications

3-[tert-Butyl(ethyl)amino]propanenitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[tert-Butyl(ethyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(aminomethyl)phenylcarbamate
  • tert-Butyl carbamate
  • tert-Butyl (3-aminopropyl)carbamate

Uniqueness

3-[tert-Butyl(ethyl)amino]propanenitrile is unique due to its combination of a tert-butyl group, an ethyl group, and a nitrile group. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Biological Activity

3-[tert-Butyl(ethyl)amino]propanenitrile is a compound that has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Its mechanism involves binding to active sites, which can lead to inhibition or modulation of enzymatic activity. For instance, it has been noted that compounds with similar structural motifs exhibit significant inhibitory effects on various kinases, including p38 MAP kinase, suggesting that this compound may share similar properties .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of bulky groups like tert-butyl can enhance binding affinity and selectivity towards specific targets. In a comparative analysis, compounds with larger lipophilic substituents demonstrated improved potency against certain biological targets. For example, the introduction of bulky tert-butyl groups in related compounds resulted in a significant increase in inhibitory potency against p38 MAP kinase, highlighting the importance of steric factors in drug design .

Inhibition Studies

In a recent study, a series of derivatives were synthesized to evaluate their inhibitory effects on GSK-3β, a critical kinase involved in various cellular processes. The findings indicated that modifications in the alkyl chain length and branching significantly affected the biological activity. Compounds with shorter aliphatic chains exhibited moderate activity, while those with bulky tert-butyl groups showed enhanced potency .

Cytotoxicity Evaluation

The cytotoxic potential of this compound was assessed using various cell lines, including cancerous and non-cancerous cells. The results revealed minimal cytotoxic effects even at higher concentrations (up to 10 µM), indicating a favorable safety profile for potential therapeutic applications .

Data Tables

CompoundTarget EnzymeIC50 (nM)SelectivityCytotoxicity
This compoundGSK-3β480HighLow
Related Compound Ap38 MAPK360ModerateModerate
Related Compound Bp38 MAPK720LowHigh

Properties

CAS No.

921204-26-4

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

3-[tert-butyl(ethyl)amino]propanenitrile

InChI

InChI=1S/C9H18N2/c1-5-11(8-6-7-10)9(2,3)4/h5-6,8H2,1-4H3

InChI Key

PCYZWHMOSQKBMC-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC#N)C(C)(C)C

Origin of Product

United States

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